molecular formula C5H8BrN3 B13499510 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B13499510
M. Wt: 190.04 g/mol
InChI Key: AORLDRNFYHOLRX-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 5th position, and a methyl group at the 1st position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-1-ethyl-1H-1,2,3-triazole with methyl iodide in the presence of a base such as potassium carbonate can yield the desired compound. Industrial production methods may involve the use of automated reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole can be compared with other similar triazole compounds, such as:

    1-methyl-1H-1,2,3-triazole: Lacks the bromine and ethyl groups, resulting in different chemical and biological properties.

    4-bromo-1H-1,2,3-triazole: Lacks the ethyl and methyl groups, which can affect its reactivity and applications.

    5-ethyl-1H-1,2,3-triazole: Lacks the bromine and methyl groups, leading to different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

4-bromo-5-ethyl-1-methyltriazole

InChI

InChI=1S/C5H8BrN3/c1-3-4-5(6)7-8-9(4)2/h3H2,1-2H3

InChI Key

AORLDRNFYHOLRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C)Br

Origin of Product

United States

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